![molecular formula C10H14O B2401148 Dispiro[3.0.35.14]nonane-9-carbaldehyde CAS No. 2470441-14-4](/img/structure/B2401148.png)
Dispiro[3.0.35.14]nonane-9-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dispiro[3.0.35.14]nonane-9-carbaldehyde is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.221. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Functionalization
- Dispiro compounds, including variations like Dispiro[3.0.35.14]nonane-9-carbaldehyde, are often explored for their synthesis and functionalization. For instance, oxidative systems were used to modify dispiro[cyclopropane-1,3’-bicyclo[3.3.1]nonane-7′,1″-cyclopropanes], leading to the production of mono- or diketones (Andriasov et al., 2021).
Chemical Reactions and Transformations
- Various chemical reactions involving dispiro compounds have been studied. For instance, acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane yielded hydroxy esters and other products, demonstrating the complex chemistry of protonated oxiranes (Adam & Crämer, 1987).
Novel Compounds and Architectures
- Research has led to the design and synthesis of novel dispiro compounds. For example, a study introduced a new dispiro building block, dispiro[fluorene-9,5'(7'H)-diindeno[2,1-b:1',2'-d]thiophene-7',9' '-fluorene], demonstrating unique rigid and orthogonal spiro structures (Xie et al., 2006).
Photophysical and Electrochemical Properties
- Studies on dispiro compounds have also examined their photophysical and electrochemical properties, essential for applications like organic light-emitting diodes (OLEDs). For instance, research on dispiro[fluorene-9,4'‐[1,3]dithiolane-5',9''‐fluorene] revealed important insights into their structural and luminescent characteristics (Leino et al., 1995).
Synthesis Methods
- Innovative synthesis methods for dispiro compounds have been a significant area of research. These methods aim to develop efficient, eco-friendly processes with applications in various fields, including pharmaceuticals and materials science. For example, a pseudo-eight-component reaction involving lactic acid as a catalyst was employed for the diastereoselective synthesis of dispiro[tetrahydroquinoline-bis(2,2-dimethyl[1,3] dioxane-4,6-dione)] derivatives (Sadeh et al., 2019).
Properties
IUPAC Name |
dispiro[3.0.35.14]nonane-9-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-7-8-9(3-1-4-9)10(8)5-2-6-10/h7-8H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZGBKDGFYEASC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(C23CCC3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

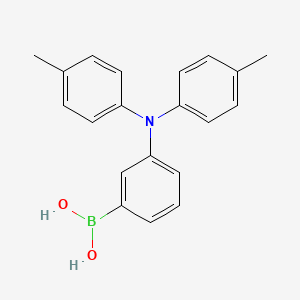

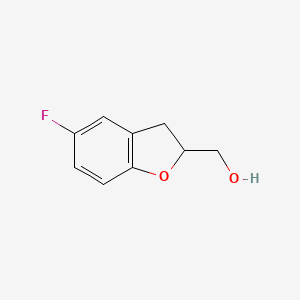
![4-fluoro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2401071.png)
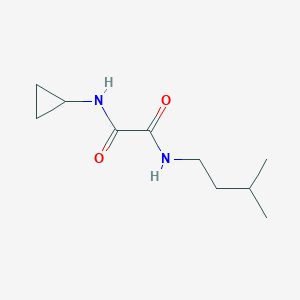
![N'-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide](/img/structure/B2401074.png)
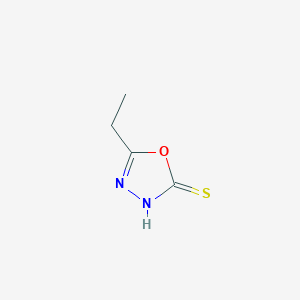
![5-[(4R)-2-(1H-Imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2401081.png)

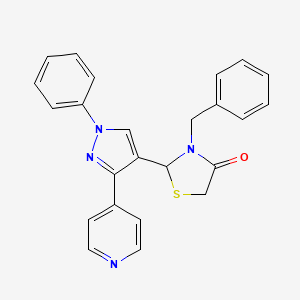

![2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid](/img/structure/B2401086.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid](/img/structure/B2401087.png)
